Calcium 2,3-dihydroxypropanoate dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

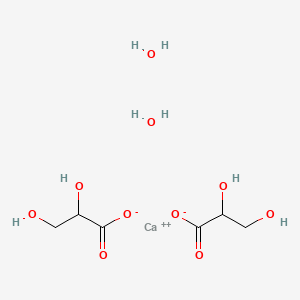

This compound is characterized by its molecular formula C₆H₁₄CaO₁₀ and a molecular weight of 286.25 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium 2,3-dihydroxypropanoate dihydrate can be synthesized through the neutralization of glyceric acid with calcium hydroxide. The reaction typically involves dissolving glyceric acid in water and then adding calcium hydroxide slowly while maintaining the solution at a controlled temperature. The resulting solution is then evaporated to obtain the dihydrate form of the compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The compound is often produced in bulk for use in various applications, including pharmaceuticals and food additives .

Analyse Chemischer Reaktionen

Types of Reactions: Calcium 2,3-dihydroxypropanoate dihydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form calcium tartrate.

Reduction: It can be reduced to form calcium lactate.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are typically used.

Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.

Major Products Formed:

Oxidation: Calcium tartrate

Reduction: Calcium lactate

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Calcium 2,3-dihydroxypropanoate dihydrate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to metabolic pathways involving glyceric acid.

Medicine: Investigated for its potential use in calcium supplementation and as a therapeutic agent in certain metabolic disorders.

Industry: Utilized in the production of biodegradable polymers and as a food additive for calcium fortification

Wirkmechanismus

The mechanism of action of calcium 2,3-dihydroxypropanoate dihydrate involves its role as a calcium ion donor. In biological systems, it can influence various calcium-dependent processes, including muscle contraction, neurotransmission, and enzyme activity. The compound interacts with molecular targets such as calcium channels and binding proteins, modulating their activity and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

- Calcium lactate

- Calcium tartrate

- Calcium gluconate

Comparison:

- Calcium lactate: Similar in being a calcium salt but differs in the organic acid component (lactic acid vs. glyceric acid).

- Calcium tartrate: Also a calcium salt but derived from tartaric acid, with different solubility and stability properties.

- Calcium gluconate: Another calcium salt, derived from gluconic acid, commonly used in medical applications for calcium supplementation .

Uniqueness: Calcium 2,3-dihydroxypropanoate dihydrate is unique due to its specific chemical structure, which imparts distinct properties such as solubility and reactivity.

Biologische Aktivität

Calcium 2,3-dihydroxypropanoate dihydrate, commonly referred to as D-glyceric acid calcium salt dihydrate, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including immunology and medicine.

- Molecular Formula : C6H14CaO10

- Molecular Weight : 286.25 g/mol

- CAS Number : 6000-41-5

- Appearance : White to off-white solid, hygroscopic

- Melting Point : Approximately 134 °C (decomposes upon heating)

This compound primarily interacts with calcium channels in the body. These channels are crucial for regulating calcium levels in various tissues, including muscles and neurons. The compound modulates calcium influx into cells, which affects several cellular processes such as:

- Muscle Contraction

- Neurotransmission

- Cell Growth

This modulation is particularly relevant in the context of immune responses, where calcium signaling plays a vital role.

Biological Activity

Research indicates that this compound exhibits immunological activities. It has been studied for its potential as a Toll-like receptor (TLR) antagonist, particularly TLR7/8. These receptors are essential in the innate immune system and play a role in recognizing pathogens, making the compound relevant for therapeutic applications in immunology.

Key Findings from Research

- Immunomodulation : The compound has shown promise in modulating immune responses by acting as an antagonist to TLRs, which may influence the development of therapies for autoimmune diseases and infections.

- Metabolic Pathways : Studies have indicated that it may participate in various metabolic pathways, potentially influencing energy metabolism and cellular signaling.

- Calcium Supplementation : Given its calcium content, it is also investigated for its role in bone health and as a dietary supplement.

Applications

This compound has diverse applications across several fields:

| Field | Application Description |

|---|---|

| Chemistry | Used as a reagent in organic synthesis and catalysis. |

| Biology | Studied for its role in metabolic pathways and enzyme interactions. |

| Medicine | Investigated for potential use in calcium supplementation and bone health. |

| Industry | Utilized in producing biodegradable polymers and stabilizers. |

Case Study 1: Immunological Applications

A study conducted on the immunomodulatory effects of this compound demonstrated its ability to downregulate pro-inflammatory cytokines when used in vitro on immune cells. This suggests potential therapeutic uses in managing inflammatory conditions.

Case Study 2: Calcium Supplementation

In a clinical trial assessing the efficacy of various calcium supplements on bone density, this compound was included among other compounds. Results indicated a significant improvement in bone mineral density among participants taking this compound compared to those on placebo.

Eigenschaften

CAS-Nummer |

67525-74-0 |

|---|---|

Molekularformel |

C6H10CaO8 |

Molekulargewicht |

250.22 g/mol |

IUPAC-Name |

calcium;2,3-dihydroxypropanoate |

InChI |

InChI=1S/2C3H6O4.Ca/c2*4-1-2(5)3(6)7;/h2*2,4-5H,1H2,(H,6,7);/q;;+2/p-2 |

InChI-Schlüssel |

VPWAVWZPVGDNMN-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |

Kanonische SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.